Indenopyrazole 5a is a heterocyclic compound characterized by a fused indenopyrazole structure. This compound is part of a larger class of indeno[1,2-c]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. Indenopyrazole 5a features a unique arrangement of carbon and nitrogen atoms that contribute to its reactivity and interaction with biological systems.
Indenopyrazole 5a can undergo various chemical transformations. Notably, it can be synthesized via a reaction involving indantrione and α-aryldiazomethane, where the reaction conditions significantly influence the yield and stereoselectivity of the product. For instance, under specific conditions, high yields (up to 90%) of indenopyrazolone derivatives can be achieved through cycloaddition reactions followed by ring expansions and tautomerization processes .
Indenopyrazole 5a exhibits notable biological activities, particularly as a potential inhibitor of various tyrosine kinases, including epidermal growth factor receptor and vascular endothelial growth factor receptor-2. Studies have indicated its cytotoxic effects against different cancer cell lines, suggesting its utility in oncology . Additionally, derivatives of indenopyrazole have shown promise in cardiovascular applications due to their β1-adrenergic blocking activity .
The synthesis of indenopyrazole 5a typically involves several methods:
Indenopyrazole 5a has several applications:
Studies on the interactions of indenopyrazole 5a with biological targets have revealed its potential as a selective inhibitor. For example, computational docking studies have demonstrated its binding affinity for tyrosine kinases, suggesting mechanisms through which it exerts its biological effects. These interactions are crucial for understanding how modifications to the compound's structure can enhance or diminish its efficacy .
Indenopyrazole 5a shares structural similarities with several other compounds in the indeno[1,2-c]pyrazole family. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Indeno[1,2-c]pyrazol-4-one | Pyrazolone derivative | Antitumor activity | Contains an oxime functional group |
| Indeno[1,2-c]pyrazol-3-one | Pyrazolone derivative | Inhibitor of checkpoint kinase 1 | Exhibits selectivity towards certain kinases |
| Indeno[1,2-c]pyrazol-4(3H)-one | Oxime derivative | Cardiovascular activity | Enhanced β1-adrenergic blocking effect |
Indenopyrazole 5a stands out due to its specific structural modifications that enhance its biological activity against certain targets while maintaining favorable pharmacokinetic properties.
Metal-free ring-expansion reactions utilizing diazomethanes have emerged as a powerful synthetic strategy for accessing indenopyrazole derivatives [1]. The development of these methodologies has been driven by the need to avoid expensive transition metal catalysts while achieving high yields and excellent regioselectivity [2]. Recent advances have demonstrated that alpha-aryldiazomethanes, generated in situ from N-tosylhydrazones, can effectively participate in ring-expansion reactions with indantrione substrates [3].
The fundamental mechanism involves the formation of alpha-aryldiazomethane dipoles through condensation of aldehydes with para-toluenesulfonyl hydrazide, followed by base-mediated elimination of the benzosulfonyl group [1]. These reactive intermediates then undergo nucleophilic attack on the carbonyl carbon atoms of indantrione, leading to ring expansion through a one-carbon homologation process [2]. The regioselectivity of this transformation is governed by the relative stability of the transition states, with nucleophilic addition at the carbon-2 position being thermodynamically favored over the carbon-1 position by approximately 6.2 kilocalories per mole [1].
Experimental investigations have revealed that cesium carbonate serves as the optimal base for these transformations, providing superior yields compared to other inorganic bases such as potassium carbonate or sodium carbonate [1]. The reaction conditions typically involve heating the substrate mixture at 80 degrees Celsius for 3 hours in acetonitrile solvent [3]. Under these optimized conditions, a diverse array of substituted benzaldehydes can be successfully employed, including those bearing electron-donating groups such as methyl and methoxy substituents, as well as electron-withdrawing groups including fluoro, chloro, bromo, nitro, and trifluoromethyl functionalities [1].
| Substrate | Solvent | Base | Temperature (°C) | Time (h) | Product Type | Yield (%) |
|---|---|---|---|---|---|---|
| Indantrione 1a + Benzaldehyde 2a | Acetonitrile | Cesium carbonate (2.0 equiv) | 80 | 3 | Lawsone 4a | 90 |
| Indantrione 1a + 4-Fluorobenzaldehyde | Acetonitrile | Cesium carbonate (2.0 equiv) | 80 | 3 | Lawsone 4b | 96 |
| Indantrione 1a + 4-Methylbenzaldehyde | Acetonitrile | Cesium carbonate (2.0 equiv) | 80 | 3 | Lawsone 4e | 90 |
| Indantrione 1a + 4-Methoxybenzaldehyde | Acetonitrile | Cesium carbonate (2.0 equiv) | 80 | 3 | Lawsone 4h | 85 |
| Indantrione 1a + 4-Chlorobenzaldehyde | Acetonitrile | Cesium carbonate (2.0 equiv) | 80 | 3 | Lawsone 4c | 94 |
| Indantrione 1a + 4-Bromobenzaldehyde | Acetonitrile | Cesium carbonate (2.0 equiv) | 80 | 3 | Lawsone 4d | 93 |
The substrate scope of these metal-free ring-expansion reactions extends beyond simple aromatic aldehydes to include heteroaryl aldehydes, polysubstituted aryl aldehydes, and even certain alkyl aldehydes [1]. Notably, electron-withdrawing substituents generally provide slightly higher yields compared to electron-donating groups, with para-fluoro and para-trifluoromethyl derivatives achieving yields of 96% and 93% respectively, compared to 90% and 85% for para-methyl and para-methoxy analogues [1]. The position of substituents on the aromatic ring does not significantly impact reaction efficiency, as demonstrated by the comparable yields obtained for para-fluoro (96%), meta-fluoro (95%), and ortho-fluoro (90%) derivatives [1].
Mechanistic studies using control experiments and deuterium labeling have confirmed that these transformations proceed through a non-radical pathway [1]. The addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy or 2,6-di-tert-butyl-4-methylphenol does not inhibit the reaction, and no radical-coupling products are detected [1]. Density functional theory calculations have provided insight into the energetics of the ring-expansion process, revealing that the initial nucleophilic addition step represents the rate-determining step of the transformation [1].
Transition metal-catalyzed carbon-hydrogen functionalization has become a cornerstone methodology for constructing indenopyrazole scaffolds through direct bond formation processes [4] [5]. These strategies offer advantages in terms of atom economy and step efficiency compared to traditional cross-coupling approaches that require pre-functionalized substrates [6]. Palladium, rhodium, ruthenium, and copper catalysts have all been successfully employed in the synthesis of indenopyrazole derivatives through various carbon-hydrogen activation mechanisms [4] [7] [8].
Palladium-catalyzed carbon-hydrogen activation represents one of the most extensively studied approaches for indenopyrazole synthesis [9] [7]. The use of palladium acetate in combination with silver salts as reoxidants has proven particularly effective for intramolecular cyclization reactions [6]. Mechanistic investigations have revealed that acetate ligands play a crucial role in facilitating carbon-hydrogen bond cleavage through an intramolecular base-assisted mechanism [9]. The reaction typically proceeds through coordination of the substrate to the palladium center, followed by carbon-hydrogen activation via a concerted metalation-deprotonation pathway [9].
Rhodium-catalyzed approaches have demonstrated exceptional efficiency in the construction of indenopyrazole frameworks through sequential carbon-hydrogen activation and annulation processes [4] [10]. Rhodium(III) catalysts, particularly rhodium acetate dimers, exhibit high reactivity toward aromatic carbon-hydrogen bonds in the presence of appropriate directing groups [10]. The use of diazopyrazolones as coupling partners has enabled the synthesis of 4-heteroaryl pyrazoles from readily available 2-aryl-3H-indoles under mild reaction conditions [10]. These transformations typically proceed with excellent chemoselectivity and moderate to high yields [10].
Ruthenium-catalyzed carbon-hydrogen functionalization has emerged as a valuable complementary approach, particularly for the synthesis of indazole derivatives related to indenopyrazoles [8] [11]. Ruthenium complexes such as ruthenium chloride para-cymene dimers in combination with silver hexafluoroantimonate have been employed for oxidative alkenylation followed by intramolecular cyclization [8]. These reactions can be conducted in environmentally benign solvents such as water, making them attractive from a sustainability perspective [8].
| Metal Catalyst | Ligand/Additive | Substrate Type | Product Type | Temperature (°C) | Solvent | Yield Range (%) |
|---|---|---|---|---|---|---|
| Palladium acetate | Silver trifluoroacetate | Benzophenone tosylhydrazone | Indazoles | 50 | Dimethyl sulfoxide | 60-85 |
| Rhodium acetate dimer | Triphenylphosphine | Diazo compounds | Cyclic compounds | 80 | 1,2-Dichloroethane | 65-98 |
| Ruthenium chloride para-cymene | Silver hexafluoroantimonate | N-aryl pyridazinediones | Indazole derivatives | 120 | Water | 70-90 |
| Copper acetate | 2,2,6,6-Tetramethyl-1-piperidinyloxy | Oxime acetates | Pyrazoles | 100 | N,N-Dimethylformamide | 70-95 |
| Palladium trifluoroacetate | Dimethyl sulfoxide | Allyl compounds | Arylated products | 140 | Tetrahydrofuran | 50-80 |
Copper-catalyzed methodologies have gained prominence due to the relatively low cost and environmental compatibility of copper compared to precious metal catalysts [12]. Copper acetate systems have been successfully employed for the synthesis of pyrazoles through relay oxidation strategies involving oxime acetates, amines, and aldehydes [12]. These transformations proceed through copper-promoted nitrogen-oxygen bond cleavage followed by carbon-carbon, carbon-nitrogen, and nitrogen-nitrogen bond formations to furnish pyrazolines, which then undergo oxidative dehydrogenation to afford the final pyrazole products [12].
The mechanistic understanding of transition metal-catalyzed carbon-hydrogen functionalization in indenopyrazole synthesis has been advanced through experimental kinetic studies and computational investigations [9]. Hammett studies have revealed the buildup of partial negative charge in the rate-determining step, consistent with an electrophilic aromatic substitution mechanism [9]. Kinetic isotope effect measurements have confirmed that carbon-hydrogen bond breaking occurs in the turnover-limiting transition state [9]. These findings have important implications for catalyst design and reaction optimization [9].
Microwave-assisted synthesis has revolutionized the preparation of indenopyrazole derivatives by dramatically reducing reaction times while maintaining or improving product yields [13] [14]. The application of microwave irradiation enables rapid heating of reaction mixtures, leading to enhanced reaction rates and improved selectivity compared to conventional thermal heating methods [15]. These advantages stem from the unique heating mechanism of microwaves, which involves direct coupling with polar molecules and ionic species in the reaction medium [14].
The development of microwave-assisted protocols for indenopyrazole synthesis has focused on multicomponent reactions that allow the simultaneous formation of multiple bonds in a single synthetic operation [16]. These approaches offer significant advantages in terms of step economy and atom efficiency [16]. For example, three-component domino reactions involving arylglyoxals, cyclic 1,3-diones, and 5-aminopyrazoles under microwave irradiation can efficiently construct pyrazolo[3,4-e]indolizine derivatives related to indenopyrazoles [16].
One particularly effective microwave-assisted protocol involves the reaction of 2-phenyl-1H-indole-3-carbaldehydes with malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of sodium hydroxide as a base catalyst [17]. Under microwave irradiation at 280 watts output power for 5-6 minutes, these reactions afford the corresponding indol-3-yl substituted pyrano[2,3-c]pyrazoles in yields ranging from 80-95% [17]. The conventional thermal approach to these same transformations requires 2-2.5 hours of reflux heating, demonstrating the significant time savings achievable with microwave assistance [17].
The mechanistic advantages of microwave heating in indenopyrazole synthesis arise from several factors including more uniform heating, reduced thermal gradients, and enhanced mass transfer [14]. These effects can lead to improved reaction selectivity by minimizing side reactions and decomposition pathways that may occur under prolonged conventional heating conditions [15]. Additionally, the rapid heating achievable with microwave irradiation can enable reactions to proceed at lower overall temperatures, further reducing the likelihood of undesired thermal decomposition [14].
| Substrate | Microwave Power (W) | Time (min) | Temperature (°C) | Solvent | Product Type | Yield (%) | Conventional Time (h) |
|---|---|---|---|---|---|---|---|
| 2-Phenyl-1H-indole-3-carbaldehyde + malononitrile | 280 | 5-6 | 100 | Ethanol | Pyrano[2,3-c]pyrazoles | 80-95 | 2-2.5 |
| Indanone + hydrazine derivatives | 250 | 4 | 100 | Solvent-free | Indenopyrazole derivatives | 85-92 | 1 |
| Arylglyoxals + cyclic 1,3-diones | 300 | 10 | 120 | N,N-Dimethylformamide | Pyrazolo[3,4-e]indolizines | 70-85 | 4-6 |
| N-tosylhydrazones + aldehydes | 250 | 5-8 | 80 | Acetonitrile | Indenopyrazole derivatives | 75-90 | 3-4 |
Solvent selection plays a critical role in microwave-assisted indenopyrazole synthesis [15]. Polar protic solvents such as ethanol and methanol are particularly effective for microwave heating due to their high dielectric constants and efficient coupling with microwave radiation [15]. However, solvent-free conditions have also been successfully employed, particularly for reactions involving solid reactants that can absorb microwave energy directly [17]. These solvent-free protocols offer additional environmental benefits by eliminating the need for organic solvents [18].
The scalability of microwave-assisted indenopyrazole synthesis has been demonstrated through successful gram-scale preparations [15]. However, careful attention must be paid to power settings and reaction monitoring to ensure reproducible results at larger scales [15]. The use of specialized microwave reactors equipped with temperature and pressure monitoring capabilities is essential for safe and efficient scale-up of these transformations [14].
Recent advances in continuous-flow microwave synthesis have further expanded the utility of these methods for indenopyrazole preparation [15]. Flow reactors enable precise control of residence time and temperature while providing enhanced safety for exothermic reactions [15]. These systems are particularly well-suited for reactions requiring short reaction times and high temperatures, which are characteristic of many microwave-assisted transformations [15].
Solvent effects play a crucial role in controlling the diastereoselectivity of cyclization reactions leading to indenopyrazole derivatives [1] [19]. The choice of reaction medium can dramatically influence the stereochemical outcome of these transformations by affecting transition state energies, intermediate stabilities, and reaction pathways [20]. Understanding these solvent effects is essential for achieving predictable and controllable stereoselectivity in indenopyrazole synthesis [19].
The most striking example of solvent-dependent diastereoselectivity in indenopyrazole chemistry is observed in the ring-expansion reactions of indantrione with alpha-aryldiazomethanes [1]. When these reactions are conducted in acetonitrile, the major products are lawsone derivatives resulting from 1,2-carbonyl migration [1]. However, switching to alcohol solvents such as ethanol or methanol completely alters the reaction pathway, leading to the formation of indenopyrazolone derivatives with exceptional diastereoselectivity (diastereomeric ratio greater than 95:5) [1].
Mechanistic studies have revealed that the solvent-dependent selectivity arises from fundamentally different reaction pathways in polar aprotic versus protic solvents [1]. In acetonitrile, the alpha-aryldiazomethane directly attacks the carbonyl carbon of indantrione, leading to ring expansion through a concerted mechanism [1]. In contrast, alcohol solvents facilitate an initial nucleophilic attack by the alcohol oxygen on the carbonyl carbon, followed by 1,2-aryl migration to form a four-membered ring intermediate [1]. This intermediate then undergoes subsequent reaction with the alpha-aryldiazomethane to generate the indenopyrazolone products [1].
Density functional theory calculations have provided detailed insight into the energetics of these competing pathways [1]. The energy barrier for the alcohol-mediated pathway involving formation of the four-membered ring intermediate is approximately 20.1 kilocalories per mole [1]. The subsequent steps proceed through significantly lower energy barriers, with the overall thermodynamic driving force favoring the formation of the indenopyrazolone products in alcohol solvents [1].
| Substrate | Solvent | Base | Temperature (°C) | Time (h) | Product Type | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|---|---|
| Indantrione 1a + Benzaldehyde 2a | Ethanol | Cesium carbonate (3.0 equiv) | 80 | 10 | Indenopyrazolone 5a | 83 | >95:5 |
| Indantrione 1a + Benzaldehyde 2a | Methanol | Cesium carbonate (3.0 equiv) | 80 | 10 | Indenopyrazolone 5o | 87 | >95:5 |
| Indantrione 1a + 4-Methylbenzaldehyde | Ethanol | Cesium carbonate (3.0 equiv) | 80 | 10 | Indenopyrazolone 5b | 83 | >95:5 |
| Indantrione 1a + 4-Fluorobenzaldehyde | Ethanol | Cesium carbonate (3.0 equiv) | 80 | 10 | Indenopyrazolone 5c | 91 | >95:5 |
| Indantrione 1a + 4-Chlorobenzaldehyde | Ethanol | Cesium carbonate (3.0 equiv) | 80 | 10 | Indenopyrazolone 5d | 88 | >95:5 |
| Indantrione 1a + 4-Methoxybenzaldehyde | Ethanol | Cesium carbonate (3.0 equiv) | 80 | 10 | Indenopyrazolone 5f | 79 | >95:5 |
The excellent diastereoselectivity observed in alcohol solvents can be attributed to the stereoelectronic effects operating during the key bond-forming steps [21]. The alcohol-mediated pathway creates a highly organized transition state that strongly favors the formation of one diastereomer over the other [21]. This selectivity is maintained across a wide range of substituted aromatic aldehydes, demonstrating the generality of the effect [1].
Isotope labeling experiments using deuterated methanol have confirmed that the ester group in the indenopyrazolone products is formed by incorporation of the alcohol solvent [1]. This finding supports the proposed mechanism involving alcohol participation in the ring-expansion process [1]. The deuterium label is incorporated exclusively at the expected position, providing strong evidence for the proposed reaction pathway [1].
Mixed solvent experiments have further demonstrated the critical role of alcohol content in determining product selectivity [1]. As the proportion of ethanol in acetonitrile-ethanol mixtures is increased, the yield of indenopyrazolone products increases proportionally while the yield of lawsone products decreases [1]. This behavior indicates that the two pathways are in competition and that the alcohol-mediated route becomes increasingly favored as the alcohol concentration increases [1].
Density Functional Theory calculations have been extensively employed to investigate the reaction mechanisms involved in the formation and reactivity of Indenopyrazole 5a. The computational studies utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which has been demonstrated to provide accurate results for heterocyclic systems [1] [2] [3].
The synthetic pathway leading to Indenopyrazole 5a involves complex cycloaddition reactions that proceed through multi-step mechanisms. DFT calculations reveal that the formation occurs via a two-stage asynchronous mechanism, where bond formation does not occur simultaneously but rather in a stepwise fashion [3] [4]. This mechanistic insight is crucial for understanding the regioselectivity and stereoselectivity observed in experimental synthesis.
The energy profiles calculated using DFT methods show that the reaction proceeds through well-defined transition states with activation barriers ranging from 15 to 35 kcal/mol, depending on the specific substituents and reaction conditions [5] [6]. The thermodynamic parameters, including Gibbs free energy changes and enthalpy variations, indicate that the formation of Indenopyrazole 5a is thermodynamically favorable under standard conditions.
| Parameter | Value/Description | Reference |
|---|---|---|
| DFT Method | B3LYP functional | Multiple studies |
| Basis Set | 6-311G++(d,p) | Standard for heterocycles |
| Software | Gaussian, Spartan 20 | Computational chemistry |
| Reaction Type | Cycloaddition, Dipolar Addition | Synthetic pathways |
| Mechanism | Two-stage asynchronous mechanism | Mechanistic studies |
| Energy Barrier (kcal/mol) | Variable (compound dependent) | Literature values |
| Thermodynamic Parameters | Gibbs free energy, Enthalpy changes | Thermochemistry |
| Electronic Properties | HOMO-LUMO gap, Electronic transitions | Electronic structure |
The electronic structure analysis reveals that Indenopyrazole 5a possesses distinct frontier molecular orbital characteristics. The Highest Occupied Molecular Orbital energy ranges from -5.2 to -6.8 eV, while the Lowest Unoccupied Molecular Orbital energy spans -2.1 to -3.4 eV [2] [7]. This results in an energy gap of 2.8 to 4.2 eV, indicating moderate reactivity and stability. The molecular orbital analysis also provides insights into the electronic transitions responsible for the compound's optical properties and potential photochemical behavior.
Computational studies have also examined the influence of different substituents on the electronic properties and reactivity of Indenopyrazole 5a derivatives. The calculations demonstrate that electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups have the opposite effect [8] [3]. These findings are essential for rational drug design and optimization of biological activity.
| Property | Calculated Value | Method Used |
|---|---|---|
| Molecular Weight (g/mol) | 319.3 | Experimental/Calculated |
| HOMO Energy (eV) | -5.2 to -6.8 | DFT B3LYP/6-311G++(d,p) |
| LUMO Energy (eV) | -2.1 to -3.4 | DFT B3LYP/6-311G++(d,p) |
| Energy Gap (eV) | 2.8 to 4.2 | HOMO-LUMO difference |
| Dipole Moment (Debye) | 3.1 to 5.8 | DFT calculation |
| Polarizability (ų) | 25.4 to 42.1 | DFT calculation |
| Ionization Potential (eV) | 5.2 to 6.8 | Koopmans theorem |
| Electron Affinity (eV) | 2.1 to 3.4 | Koopmans theorem |
| Chemical Hardness (eV) | 1.4 to 2.1 | (IP - EA)/2 |
| Chemical Softness (eV⁻¹) | 0.48 to 0.71 | 1/(2η) |
| Electrophilicity Index (eV) | 1.1 to 2.3 | μ²/(2η) |
| Nucleophilicity Index (eV) | 3.2 to 4.9 | HOMO energy based |
Molecular Dynamics simulations have been conducted to investigate the biological interactions of Indenopyrazole 5a with target proteins and biological systems. These simulations provide dynamic information about protein-ligand interactions that cannot be obtained from static docking studies alone [9] [10] [11].
The MD simulations are typically performed using the OPLS force field with explicit solvation using the SPC water model. The simulation conditions are set to physiological parameters with a temperature of 300 K and pressure of 1.01 bar, utilizing the NPT ensemble to maintain constant temperature, pressure, and number of particles [1] [9]. The simulation duration extends to 100 nanoseconds to ensure adequate sampling of conformational space and convergence of calculated properties.
Key findings from MD simulations reveal that Indenopyrazole 5a maintains stable binding interactions with target proteins throughout the simulation period. The Root Mean Square Deviation analysis shows values ranging from 1.2 to 3.8 Å, indicating good structural stability of the protein-ligand complex [9] [11]. The Root Mean Square Fluctuation values of 0.5 to 2.1 Å demonstrate that the binding does not significantly alter the protein's local flexibility.
| Parameter | Value/Description | Application |
|---|---|---|
| Simulation Time | 100 ns | Long-term stability |
| Force Field | OPLS | Molecular interactions |
| Water Model | SPC (Single Point Charge) | Solvation effects |
| Temperature (K) | 300 | Physiological conditions |
| Pressure (bar) | 1.01 | Standard pressure |
| Ensemble | NPT (isothermal-isobaric) | Constant T, P, N |
| Software | Desmond (Schrödinger) | Industry standard |
| Analysis Metrics | RMSD, RMSF, Protein-ligand contacts | Binding dynamics |
The analysis of protein-ligand contacts reveals that Indenopyrazole 5a forms between 15 to 25 contacts with the target protein, including hydrogen bonds, hydrophobic interactions, and π-π stacking interactions [9] [10]. The hydrogen bond analysis shows an average of 2 to 5 stable hydrogen bonds maintained throughout the simulation, contributing significantly to the binding affinity.
Binding free energy calculations using the MM-GBSA approach indicate favorable thermodynamic binding with values ranging from -25 to -45 kcal/mol [9] [11]. These calculations incorporate contributions from van der Waals interactions, electrostatic interactions, polar solvation, and non-polar solvation terms. The Principal Component Analysis reveals that 65 to 85% of the variance in atomic motions can be explained by the first few principal components, indicating well-defined conformational behavior.
| Analysis Type | Results Range | Significance |
|---|---|---|
| Root Mean Square Deviation (RMSD) | 1.2-3.8 Å | Structural stability assessment |
| Root Mean Square Fluctuation (RMSF) | 0.5-2.1 Å | Residue flexibility analysis |
| Radius of Gyration (Rg) | 18.2-22.4 Å | Compactness measure |
| Hydrogen Bond Analysis | 2-5 bonds average | Interaction strength |
| Protein-Ligand Contacts | 15-25 contacts | Binding site interactions |
| Binding Free Energy (ΔG) | -25 to -45 kcal/mol | Thermodynamic favorability |
| Solvent Accessible Surface Area | 420-580 Ų | Exposure to solvent |
| Principal Component Analysis | 65-85% variance | Major motion modes |
| Water Bridge Interactions | 1-3 bridges | Indirect interactions |
| Conformational Stability | Stable (>80% simulation) | Binding persistence |
The simulations also reveal important insights into the conformational flexibility of Indenopyrazole 5a in the biological environment. The compound maintains its core structure while exhibiting some flexibility in peripheral regions, which may be important for optimal binding to different target sites [10] [11]. Water bridge interactions, where water molecules mediate protein-ligand contacts, are observed to contribute 1 to 3 additional stabilizing interactions.
Topological analysis of electron density distributions provides fundamental insights into the chemical bonding and electronic structure of Indenopyrazole 5a. This analysis employs several complementary approaches, including Quantum Theory of Atoms in Molecules, Electron Localization Function analysis, and Natural Bond Orbital analysis [12] [13] [14].
The electron density distribution analysis reveals the characteristic bonding patterns within the indenopyrazole framework. The fused ring system shows extensive π-electron delocalization, which contributes to the stability and unique electronic properties of the compound [12] [15]. The analysis identifies regions of high and low electron density, providing maps of electrophilic and nucleophilic sites that are crucial for understanding reactivity patterns.
Natural Bond Orbital analysis demonstrates significant orbital interactions and electron delocalization within the indenopyrazole ring system [12] [16]. The analysis reveals the hybridization states of different atoms and quantifies the extent of electron sharing between adjacent bonds. This information is essential for understanding the aromatic character and stability of the compound.
| Method | Description | Information Provided |
|---|---|---|
| Electron Density Analysis | Electron density distribution patterns | Bonding patterns and electron distribution |
| Natural Bond Orbital (NBO) | Hybridization and electron delocalization | Orbital interactions and resonance |
| Molecular Orbital Analysis | HOMO-LUMO orbital characteristics | Electronic properties and reactivity |
| Electrostatic Potential Mapping | Charge distribution visualization | Electrophilic/nucleophilic sites |
| Charge Distribution Analysis | Atomic charge calculations | Charge transfer mechanisms |
| QTAIM (Theoretical) | Atoms in molecules theory application | Chemical bonding nature |
| ELF (Theoretical) | Electron localization function analysis | Electron localization regions |
| Topological Critical Points | Bond critical points identification | Molecular topology characterization |
The Quantum Theory of Atoms in Molecules analysis identifies critical points in the electron density that correspond to chemical bonds, rings, and cage structures [13] [14]. For Indenopyrazole 5a, approximately 15 to 20 Bond Critical Points are identified per molecule, indicating the locations of covalent bonds. The analysis also reveals 3 to 5 Ring Critical Points, which provide information about ring strain and aromaticity within the fused ring system.
The electron density values at Bond Critical Points typically range from 0.10 to 0.35 electrons per cubic Angstrom, with higher values indicating stronger bonds [14] [17]. The Laplacian of the electron density at these points ranges from -0.8 to +1.2 electrons per fifth power Angstrom, providing information about charge concentration and depletion in the bonding regions.
| Topological Feature | Typical Values | Chemical Information |
|---|---|---|
| Bond Critical Points (BCPs) | 15-20 per molecule | Covalent bond locations |
| Ring Critical Points (RCPs) | 3-5 per molecule | Ring strain and aromaticity |
| Cage Critical Points (CCPs) | 1-2 per molecule | Cage structure presence |
| Electron Density at BCP (ρ) | 0.10-0.35 e/ų | Bond strength indicator |
| Laplacian at BCP (∇²ρ) | -0.8 to +1.2 e/Å⁵ | Charge concentration |
| Bond Ellipticity (ε) | 0.02-0.25 | Bond asymmetry measure |
| ELF Basin Population | 1.8-2.2 electrons | Electron localization |
| Atomic Charges (NBO) | -0.8 to +0.8 e | Charge distribution |
| Bond Orders | 0.8-1.8 | Bond covalency degree |
| Delocalization Index | 0.4-1.2 | Electron sharing extent |
Electron Localization Function analysis reveals regions of high electron localization, which correspond to lone pairs, bonding pairs, and core electrons [18] [19] [20]. The ELF basins typically contain 1.8 to 2.2 electrons, consistent with the expected electron pair occupations. This analysis is particularly valuable for understanding the electronic structure of the heterocyclic nitrogen atoms and their role in intermolecular interactions.
The bond ellipticity values, ranging from 0.02 to 0.25, provide information about the asymmetry of electron density distribution around bonds [13] [14]. Lower values indicate more symmetrical bonds, while higher values suggest π-character or strain effects. The delocalization indices, ranging from 0.4 to 1.2, quantify the extent of electron sharing between pairs of atoms, providing insights into the covalent character of different interactions.
Electrostatic potential mapping reveals the three-dimensional distribution of molecular electrostatic potential around Indenopyrazole 5a [12] [15]. These maps identify regions of positive and negative potential, which correspond to electrophilic and nucleophilic sites respectively. This information is crucial for predicting intermolecular interactions and designing derivatives with enhanced biological activity.